molecular formula C11H10N2O3 B1378220 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester CAS No. 1427502-77-9

3-Acetyl-4-azaindole-7-carboxylic acid methyl ester

Cat. No.: B1378220
CAS No.: 1427502-77-9
M. Wt: 218.21 g/mol
InChI Key: KTWIPBWBFUGFTB-UHFFFAOYSA-N
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Description

3-Acetyl-4-azaindole-7-carboxylic acid methyl ester is a compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological properties, making them important in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester typically involves the construction of the indole ring system followed by functional group modifications. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-azaindole-7-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-Acetyl-4-azaindole-7-carboxylic acid methyl ester has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-azaindole-7-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, leading to various biological effects. The exact mechanism may involve binding to active sites of enzymes or receptors, inhibiting or activating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-4-azaindole-7-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxylic acid methyl ester groups make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 3-acetyl-1H-pyrrolo[3,2-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)8-5-13-9-7(11(15)16-2)3-4-12-10(8)9/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWIPBWBFUGFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C=CN=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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